2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,4-dimethylphenyl)ethan-1-one
CAS No.:
Cat. No.: VC20734527
Molecular Formula: C12H12N2OS2
Molecular Weight: 264.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2OS2 |
|---|---|
| Molecular Weight | 264.4 g/mol |
| IUPAC Name | 1-(2,4-dimethylphenyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone |
| Standard InChI | InChI=1S/C12H12N2OS2/c1-8-3-4-10(9(2)5-8)11(15)6-16-12-14-13-7-17-12/h3-5,7H,6H2,1-2H3 |
| Standard InChI Key | YHRKIZIQYDGACC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)CSC2=NN=CS2)C |
Introduction
Structural Features
The compound’s architecture comprises three key components:
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1,3,4-Thiadiazole Ring: A five-membered heterocycle with sulfur and two nitrogen atoms, exhibiting mesoionic properties that enhance membrane permeability and biological activity .
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Thioether Linkage: A sulfur atom connecting the thiadiazole ring to the ethanone group, contributing to redox activity and potential interactions with biological targets.
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2,4-Dimethylphenyl Group: A hydrophobic aromatic substituent that may influence lipophilicity, receptor binding, and metabolic stability.
Key Functional Groups:
| Group | Position | Role in Reactivity/Bioactivity |
|---|---|---|
| Ketone (C=O) | Ethanone | Electrophilic center for nucleophilic attacks |
| Thioether (S–C) | Linker | Redox-sensitive site |
| Methyl (CH₃) | 2,4-Phenyl | Hydrophobic interactions |
Synthesis and Preparation
The synthesis of related thiadiazole derivatives typically involves two-step processes:
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Heterocyclization: Formation of the 1,3,4-thiadiazole core via reactions of hydrazine derivatives with carbon disulfide .
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Alkylation: Substitution at the mercapto group using alkyl halides or acylating agents .
For the target compound, a plausible route includes:
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Step 1: Reaction of 2-mercapto-1,3,4-thiadiazole with 2-bromo-1-(2,4-dimethylphenyl)ethanone in ethanol/KOH, yielding the thioether linkage .
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Step 2: Purification via recrystallization or chromatography to isolate the desired product .
Reagents and Conditions:
| Reagent | Role | Conditions |
|---|---|---|
| Ethanol/KOH | Base for alkylation | Reflux, 1–2 hours |
| 2-Bromoethanone | Alkylating agent | 0.01 mol scale |
| Carbon disulfide | Thiadiazole formation | Alkaline medium (NaOH) |
| Compound | Substituents | Antifungal Activity (MIC, µg/mL) |
|---|---|---|
| 3k | 2,4-Difluorophenyl | 2.5–20.97 (Candida spp.) |
| 3l | 2,4-Dichlorophenyl | 1.7–17.29 (Candida spp.) |
The dimethylphenyl group may enhance lipophilicity, improving membrane penetration compared to halogenated analogs .
Analytical Characterization
The compound’s structure is confirmed using:
Research Findings on Analogues
Antifungal Activity
Compounds 3k and 3l (2,4-difluoro- and 2,4-dichlorophenyl derivatives) demonstrated potent activity against Candida spp. via ergosterol depletion .
Ergosterol Quantification:
| Compound | Ergosterol Level (%) at 40 µg/mL |
|---|---|
| 3k | 20.97 ± 0.88 |
| 3l | 17.29 ± 0.64 |
| Fluconazole | 18.27 ± 0.72 |
Immunomodulatory Effects
A sulfamoyl benzamidothiazole derivative (1) with a 2,5-dimethylphenyl group enhanced NF-κB activity, suggesting adjuvant potential .
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